1-Benzyl-4-(4-methylphenoxy)phthalazine
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Overview
Description
1-Benzyl-4-(4-methylphenoxy)phthalazine is a chemical compound that belongs to the class of phthalazines. Phthalazines are bicyclic heterocycles containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methylphenoxy)phthalazine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a benzoxazinone derivative in ethanol. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired phthalazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-4-(4-methylphenoxy)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-Benzyl-4-(4-methylphenoxy)phthalazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylphenoxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-(4-methylphenoxy)phthalazine can be compared with other phthalazine derivatives, such as:
Azelastine: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
Properties
IUPAC Name |
1-benzyl-4-(4-methylphenoxy)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLUXRDBVKWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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